molecular formula C21H20ClNO5S2 B3005357 Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946384-84-5

Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B3005357
CAS No.: 946384-84-5
M. Wt: 465.96
InChI Key: KLYFGZAHLNPYCZ-UHFFFAOYSA-N
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Description

Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This particular compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a sulfamoyl group, a carboxylate ester, and aromatic rings with chloro and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

  • Step 1: Synthesis of Intermediate Compounds

    • The initial step involves the preparation of intermediate compounds, such as 5-chloro-2-methoxyphenylboronic acid and 4-(4-methylphenyl)thiophene-2-carboxylic acid.
    • These intermediates are synthesized through standard organic reactions, including halogenation, esterification, and sulfonation.
  • Step 2: Suzuki–Miyaura Coupling Reaction

    • The key step involves the coupling of the intermediate compounds using a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
    • The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.
  • Step 3: Purification and Isolation

    • The final product is purified using techniques such as column chromatography and recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups, such as carboxylates, into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Toluene, ethanol, dichloromethane

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring and aromatic substituents may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to its combination of functional groups and the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5S2/c1-4-28-21(24)19-20(16(12-29-19)14-7-5-13(2)6-8-14)30(25,26)23-17-11-15(22)9-10-18(17)27-3/h5-12,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYFGZAHLNPYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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